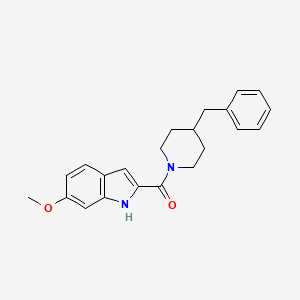![molecular formula C12H17Cl2N3O2 B7535682 4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been extensively studied for its anti-tumor and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor and anti-viral properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. DMXAA has also been shown to have anti-viral properties against a range of viruses, including influenza, herpes simplex virus, and hepatitis C virus.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system. DMXAA stimulates the production of cytokines, which are signaling molecules that activate the immune system. This activation leads to the destruction of tumor cells and infected cells.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA also increases the production of reactive oxygen species (ROS), which can lead to cell death. Additionally, DMXAA has been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and there is a significant body of literature on its properties and applications. However, DMXAA has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that can produce DMXAA more efficiently. Another area of research is the optimization of DMXAA for use in cancer therapy. This could involve the development of new drug delivery methods or the combination of DMXAA with other drugs. Additionally, there is interest in exploring the anti-viral properties of DMXAA further and developing it as a potential treatment for viral infections.
Conclusion:
In conclusion, DMXAA is a chemical compound that has significant potential applications in various fields, including cancer therapy and viral infection treatment. Its anti-tumor and anti-viral properties, mechanism of action, and biochemical and physiological effects have been extensively studied. Although it has advantages and limitations for lab experiments, there are several future directions for research on DMXAA that could lead to new treatments and therapies.
Synthesemethoden
DMXAA is synthesized by reacting 4,5-dichloropyrrole-2-carboxylic acid with N-[(4-methylmorpholin-2-yl)methyl]amine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to yield DMXAA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O2/c1-16-3-4-19-8(7-16)6-15-12(18)10-5-9(13)11(14)17(10)2/h5,8H,3-4,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQNAHYSYJJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=CC(=C(N2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)-2-methylpropyl]-N'-[2-(1,2,4-triazol-1-yl)phenyl]oxamide](/img/structure/B7535618.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)

![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)

![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)